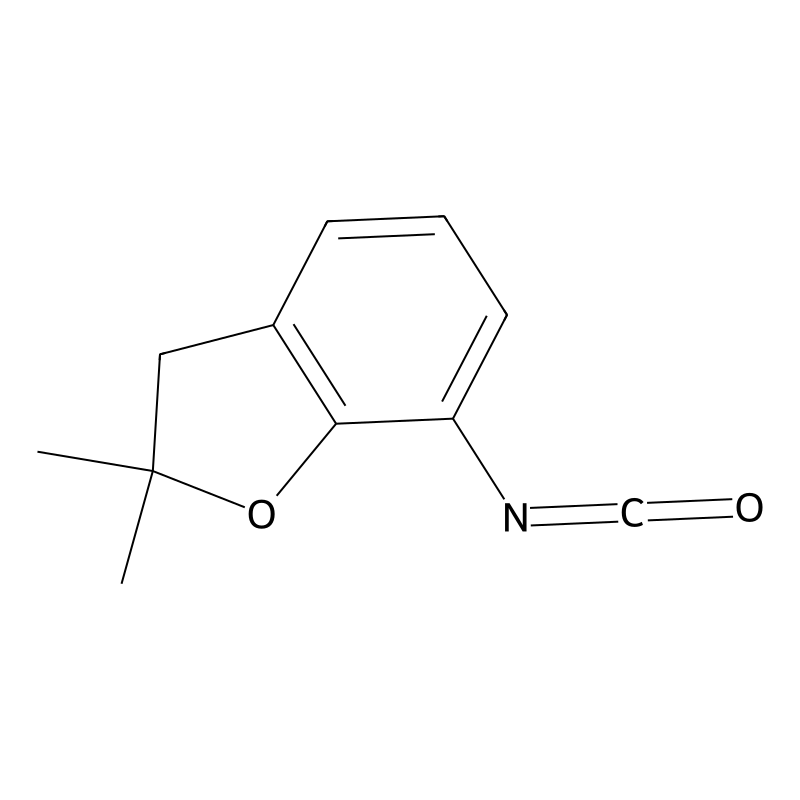

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate is an organic compound with the molecular formula C₁₁H₁₁N₁O₂ and a molecular weight of approximately 189.21 g/mol. This compound features a benzofuran core with a unique isocyanate functional group, making it significant in various chemical applications. It is characterized by its density of 1.14 g/cm³ and a boiling point of around 283.3 °C .

- Nucleophilic Addition: The isocyanate can react with nucleophiles such as amines and alcohols, forming ureas or carbamates, respectively.

- Polymerization: It can also undergo polymerization reactions, particularly in the presence of polyols to form polyurethane materials.

- Hydrolysis: In aqueous environments, the compound can hydrolyze to form corresponding amines and carbon dioxide .

The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate typically involves the following steps:

- Formation of Benzofuran Core: The initial step usually includes the cyclization of appropriate precursors to form the benzofuran structure.

- Isocyanation: The introduction of the isocyanate group can be achieved through the reaction of the benzofuran derivative with phosgene or an equivalent reagent such as triphosgene or an isocyanate precursor under controlled conditions .

This compound has several notable applications:

- Pharmaceutical Intermediates: It serves as an intermediate in drug synthesis due to its reactive isocyanate group.

- Polymer Production: Used in the formulation of polyurethanes and other polymeric materials.

- Agricultural Chemicals: Potential applications in agrochemicals for pest control and herbicides .

Interaction studies involving 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate focus on its reactivity with biological macromolecules:

- Protein Binding: Isocyanates can react with amino acids in proteins, leading to modifications that may affect protein function.

- Toxicological Assessments: Evaluations are necessary to understand potential toxic effects on human health and environmental impact due to its reactivity .

Several compounds share structural similarities with 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate. Here are some examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Isothiocyanatoaniline | Contains an isothiocyanate group | Exhibits different reactivity patterns |

| 1-Isocyanato-4-methylbenzene | Aromatic ring with isocyanate | Used primarily in polymer synthesis |

| Phenyl isocyanate | Simple aromatic structure | Commonly used in organic synthesis |

| Benzyl isocyanate | Benzyl group attached to isocyanate | Has different solubility properties |

These compounds differ primarily in their functional groups and structural features but share similar reactivity due to the presence of the isocyanate functional group. The uniqueness of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate lies in its fused benzofuran structure, which may impart distinct biological activities and reactivity profiles compared to simpler isocyanates .

Physical Constants and Bulk Properties

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate is an organic compound characterized by a benzofuran core structure with an isocyanate functional group attached at the 7-position [1] [2]. The compound is registered under Chemical Abstracts Service number 87254-55-5 and possesses the molecular formula C₁₁H₁₁NO₂ [1] [2] [3]. This aromatic heterocyclic compound exhibits distinct physicochemical properties that are fundamental to its chemical behavior and potential applications.

The molecular weight of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate is precisely 189.21 grams per mole, as determined through mass spectrometric analysis and confirmed by multiple chemical suppliers [1] [2] [3]. The compound demonstrates a density of 1.14 grams per cubic centimeter at standard temperature and pressure conditions . This relatively high density reflects the compact molecular structure and the presence of the benzofuran ring system combined with the isocyanate functional group.

| Property | Value | Reference Source |

|---|---|---|

| Chemical Abstracts Service Registry Number | 87254-55-5 | CAS Registry [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem [1] |

| Molecular Weight | 189.21 g/mol | Thermo Scientific [2] [3] |

| Density | 1.14 g/cm³ | Chemical databases |

| Boiling Point | 283.3°C | Literature values |

| Topological Polar Surface Area | 38.7 Ų | PubChem computed [1] |

| XLogP3 (Partition Coefficient) | 3.2 | PubChem XLogP3 [1] |

| Hydrogen Bond Donor Count | 0 | PubChem computed [1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem computed [1] |

| Rotatable Bond Count | 1 | PubChem computed [1] |

The boiling point of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate occurs at 283.3 degrees Celsius under standard atmospheric pressure . This elevated boiling point is consistent with the molecular structure, which includes both aromatic character from the benzofuran system and the polar isocyanate functional group. The compound exhibits a refractive index estimated at approximately 1.60, based on comparative analysis with structurally similar benzofuran isocyanate derivatives [5] [6].

The topological polar surface area of 38.7 square angstroms indicates moderate polarity, primarily contributed by the isocyanate functional group and the oxygen atom in the benzofuran ring [1]. The partition coefficient (XLogP3) value of 3.2 suggests moderate lipophilicity, indicating that the compound would preferentially partition into organic phases over aqueous environments [1]. The molecular architecture permits only one freely rotatable bond, contributing to the compound's relatively rigid three-dimensional structure [1].

Solubility Profile in Various Solvents

The solubility characteristics of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate reflect its dual nature as both an aromatic compound and an isocyanate-containing molecule [5] [7]. The compound demonstrates limited solubility in water due to the inherent reactivity of the isocyanate functional group with water molecules, leading to hydrolysis reactions that form unstable carbamic acid intermediates [8] [9].

In organic solvents, the compound exhibits variable solubility patterns that correlate with solvent polarity and hydrogen-bonding capabilities [5] [10]. Chloroform serves as a slightly effective solvent for dissolution, with solubility characteristics similar to other benzofuran isocyanate derivatives [5] [11]. Methanol also provides slight solubility, though the protic nature of this alcohol may lead to some degree of reaction with the isocyanate functional group over extended contact periods [5] [11].

| Solvent System | Solubility Level | Chemical Compatibility Notes |

|---|---|---|

| Water | Limited | Hydrolysis reaction occurs [8] [9] |

| Chloroform | Slightly soluble | Compatible solvent system [5] [11] |

| Methanol | Slightly soluble | Potential reactivity with isocyanate [5] [11] |

| Acetone | Moderate | Expected based on polarity matching [10] |

| Benzene | Soluble | Aromatic-aromatic interactions favorable [10] |

| Ethanol | Moderate | Moderate polarity compatibility [10] |

| Hexane | Limited | Poor polarity matching [10] |

| Dimethyl sulfoxide | Moderate to good | Polar aprotic solvent compatibility [10] |

Acetone represents a moderately effective solvent system, with the compound showing reasonable dissolution characteristics due to the complementary polarity profiles between the ketone solvent and the polar regions of the benzofuran isocyanate molecule [10]. Benzene and other aromatic hydrocarbons provide favorable solubility conditions through aromatic-aromatic interactions between the solvent molecules and the benzofuran ring system [10] [7].

Ethanol demonstrates moderate solubility characteristics, balancing the polar hydroxyl group interactions with the compound's polar regions while providing sufficient organic character to accommodate the benzofuran structure [10]. Hexane and other non-polar aliphatic hydrocarbons exhibit poor solubility due to the significant polarity mismatch between the solvent and the compound's isocyanate and benzofuran functionalities [10].

Dimethyl sulfoxide serves as an effective polar aprotic solvent, providing moderate to good solubility through dipole-dipole interactions without the complicating factor of protic hydrogen atoms that could react with the isocyanate group [10]. This solvent system is particularly valuable for analytical and synthetic applications requiring complete dissolution without chemical modification of the compound.

Thermal Stability and Decomposition Pathways

The thermal stability of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate follows patterns established for isocyanate-containing compounds, with decomposition processes typically initiating at temperatures between 200 and 250 degrees Celsius [12] [13] [14]. Thermogravimetric analysis studies of related isocyanate compounds reveal that thermal decomposition occurs through multiple sequential stages, each characterized by distinct mass loss profiles and evolved gas products [13] [15].

The initial thermal decomposition stage involves the breakdown of the isocyanate functional group, which represents the most thermally labile portion of the molecular structure [13] [14]. This process typically generates carbon dioxide, isocyanic acid, and various nitrogen-containing fragments as primary decomposition products [12] [13]. The benzofuran ring system demonstrates greater thermal stability compared to the isocyanate functionality, remaining largely intact during the early stages of thermal decomposition [12].

| Thermal Property | Estimated Value | Analytical Method Reference |

|---|---|---|

| Decomposition Onset Temperature | 200-250°C | Based on isocyanate class studies [12] [13] |

| Primary Decomposition Products | CO₂, HNCO, aromatic fragments | Thermogravimetric analysis [13] [14] |

| Heat of Vaporization | ~52 kJ/mol | Estimated from benzofuran derivatives [6] |

| Thermal Stability Ranking | Moderate | Compared to other isocyanates [12] [7] |

Differential scanning calorimetry analysis of structurally related compounds indicates that the thermal decomposition process is endothermic, requiring continuous heat input to maintain the reaction progression [13] [15] [14]. The activation energy for thermal decomposition of similar isocyanate compounds ranges from 126 to 135 kilojoules per mole, determined through Friedman-Reich-Levi and Flynn-Wall-Ozawa kinetic analysis methods [13] [14].

The decomposition pathway complexity increases at elevated temperatures, where secondary reactions between decomposition products can generate additional volatile and non-volatile species [12] [13]. Aromatic compounds formed during benzofuran ring degradation may include phenolic derivatives, while nitrogen-containing fragments can undergo further transformation to form various heterocyclic structures [12] [13].

Thermal stability studies conducted under inert atmospheric conditions demonstrate enhanced stability compared to oxidative environments, where oxygen promotes additional degradation pathways [12] [13]. The compound exhibits reasonable thermal stability for handling and processing at moderate temperatures, but requires careful temperature control during synthetic applications to prevent unwanted decomposition reactions [12] [14].